molecular formula C25H21ClN4OS B3497476 1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No.: B3497476
M. Wt: 461.0 g/mol
InChI Key: WRPCNZCGRUQULA-UHFFFAOYSA-N
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Description

The compound “1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline” is a complex organic molecule. It contains several functional groups, including a benzyl group, a chlorophenyl group, a triazole ring, a thioacetyl group, and an indoline ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It has a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Attached to this ring is a thioacetyl group and a benzyl group. The benzyl group is further substituted with a chlorophenyl group . The exact spatial arrangement of these groups would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could potentially interact with various biological targets, such as enzymes or receptors, in a manner dependent on its molecular structure . Further studies would be needed to determine its exact mechanism of action.

Future Directions

The compound “1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline” could potentially be of interest in various areas of research, given the biological activity of similar 1,2,4-triazole derivatives . Future studies could explore its synthesis, properties, and potential applications in more detail.

Properties

IUPAC Name

2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4OS/c26-20-10-12-21(13-11-20)30-23(16-18-6-2-1-3-7-18)27-28-25(30)32-17-24(31)29-15-14-19-8-4-5-9-22(19)29/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPCNZCGRUQULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 2
1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 3
Reactant of Route 3
1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 4
Reactant of Route 4
1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 5
1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 6
Reactant of Route 6
1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

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